molecular formula C9H7F2NO5 B7973082 5-(2,2-Difluoroethoxy)-2-nitrobenzoic acid

5-(2,2-Difluoroethoxy)-2-nitrobenzoic acid

Cat. No.: B7973082
M. Wt: 247.15 g/mol
InChI Key: PMHFISZEISDPKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2,2-Difluoroethoxy)-2-nitrobenzoic acid is a chemical compound that features a benzoic acid core substituted with a 2,2-difluoroethoxy group and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and fluorination processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(2,2-Difluoroethoxy)-2-nitrobenzoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The difluoroethoxy group can participate in nucleophilic substitution reactions.

    Oxidation: The benzoic acid core can be oxidized to form different derivatives.

Common Reagents and Conditions

    Reduction: Common reagents include hydrogen gas with a metal catalyst or chemical reducing agents like tin(II) chloride.

    Substitution: Reagents such as alkoxides or amines can be used for nucleophilic substitution.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are often employed.

Major Products

    Reduction: 5-(2,2-Difluoroethoxy)-2-aminobenzoic acid.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

    Oxidation: Oxidized benzoic acid derivatives.

Scientific Research Applications

5-(2,2-Difluoroethoxy)-2-nitrobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2,2-Difluoroethoxy)-2-nitrobenzoic acid depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors, through its functional groups. The nitro group can participate in redox reactions, while the difluoroethoxy group can influence the compound’s lipophilicity and membrane permeability .

Comparison with Similar Compounds

Similar Compounds

    4-(2,2-Difluoroethoxy)-2-nitrobenzoic acid: Similar structure but with the difluoroethoxy group at a different position.

    5-(2,2-Difluoroethoxy)-3-nitrobenzoic acid: Similar structure but with the nitro group at a different position.

    5-(2,2-Difluoroethoxy)-2-aminobenzoic acid: Reduction product of the nitro compound.

Uniqueness

5-(2,2-Difluoroethoxy)-2-nitrobenzoic acid is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and biological activity. The presence of both the difluoroethoxy and nitro groups provides a distinct combination of properties that can be leveraged in various applications .

Properties

IUPAC Name

5-(2,2-difluoroethoxy)-2-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2NO5/c10-8(11)4-17-5-1-2-7(12(15)16)6(3-5)9(13)14/h1-3,8H,4H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMHFISZEISDPKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCC(F)F)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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